molecular formula C26H25N5O3 B2725119 N-(3-Cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1207044-79-8

N-(3-Cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2725119
CAS RN: 1207044-79-8
M. Wt: 455.518
InChI Key: FNZXTFPCWQBYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.518. The purity is usually 95%.
BenchChem offers high-quality N-(3-Cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antiproliferative Activities

Studies have synthesized and evaluated various derivatives for their antiproliferative activities against a panel of human cancer cell lines. For instance, derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one structures have shown specific cytotoxicity against human nasopharyngeal carcinoma cell lines without detectable cytotoxicity against peripheral blood mononuclear cells at certain concentrations, indicating a potential for targeted cancer therapy (I‐Li Chen et al., 2013).

Analgesic and Anti-inflammatory Effects

Derivatives have been investigated for their potential analgesic and anti-inflammatory effects. For example, certain compounds have demonstrated significant activity in these areas, attributed to their affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory process (M. Faheem, 2018).

Antimicrobial Activity

The synthesis of new benzo and naphthonitrile derivatives has explored their potential antimicrobial activities. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties, demonstrating the versatility of these heterocyclic compounds in combating various microbial pathogens (A. Fadda et al., 2013).

Chemical Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds, revealing insights into the formation of complex molecular structures through various chemical reactions. For example, the self-cycloaddition of o-naphthoquinone nitrosomethide has been studied to understand its contribution to the synthesis of intricate molecular architectures, highlighting the compound's relevance in chemical synthesis research (Demeter Tzeli et al., 2022).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c32-24(15-34-19-12-11-16-5-1-2-6-18(16)13-19)28-23-14-22(17-9-10-17)30-31(23)26-27-21-8-4-3-7-20(21)25(33)29-26/h1-2,5-6,11-14,17H,3-4,7-10,15H2,(H,28,32)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZXTFPCWQBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135927388

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